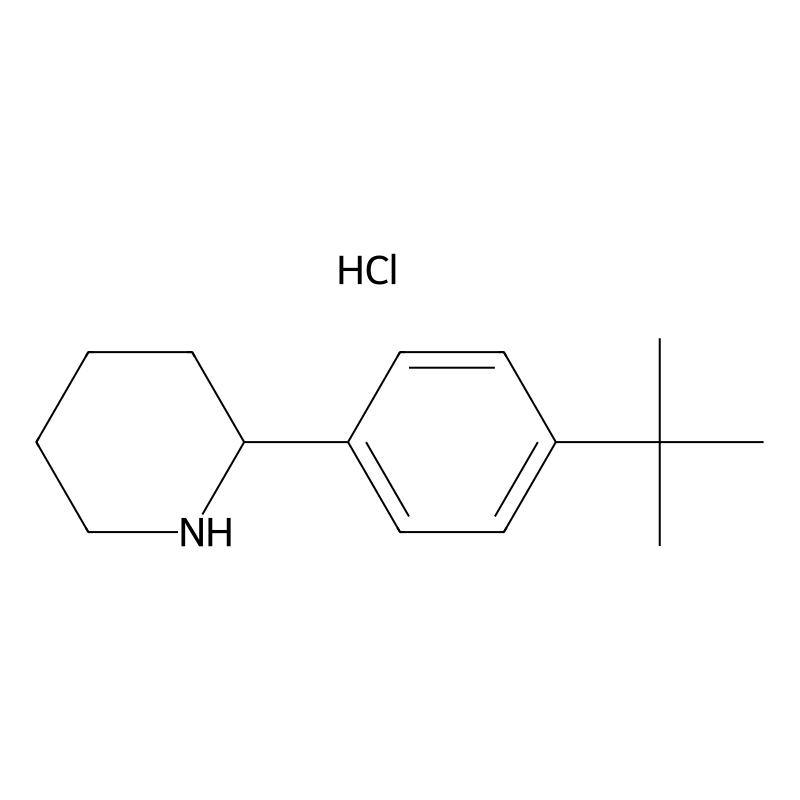

2-(4-Tert-butylphenyl)piperidine;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-Tert-butylphenyl)piperidine;hydrochloride is a chemical compound characterized by the molecular formula C15H24ClN and a molecular weight of 253.81 g/mol. It belongs to the class of piperidine derivatives, which are known for their six-membered ring structure containing one nitrogen atom. The presence of the tert-butyl group enhances its lipophilicity, making it a significant compound in various chemical and biological applications.

- Oxidation: This compound can be oxidized to form corresponding N-oxides.

- Reduction: It can be reduced to yield secondary amines.

- Substitution: The compound undergoes nucleophilic substitution reactions, allowing modifications to the piperidine ring with various substituents.

Common Reagents and Conditions- Oxidation Agents: Hydrogen peroxide and m-chloroperbenzoic acid are commonly used for oxidation.

- Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents employed.

- Nucleophiles for Substitution: Sodium azide and potassium cyanide can be utilized under suitable conditions for substitution reactions.

Major Products Formed

The reactions may yield various products, such as N-oxides from oxidation, secondary amines from reduction, and different substituted piperidine derivatives from substitution reactions.

2-(4-Tert-butylphenyl)piperidine;hydrochloride has been investigated for its potential bioactive properties. It may act as a ligand, interacting with specific receptors or enzymes, thereby modulating their activity. This interaction can lead to diverse biological effects, suggesting potential therapeutic applications in pharmacology .

Synthetic Routes

The synthesis of 2-(4-Tert-butylphenyl)piperidine;hydrochloride typically involves:

- Reaction of 4-tert-butylbenzyl chloride with piperidine: This reaction occurs in the presence of a base like sodium hydroxide.

- Formation of Hydrochloride Salt: After the initial reaction, hydrochloric acid is added to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, synthesis methods may include continuous flow synthesis techniques that enhance efficiency and scalability while ensuring high yields and consistent product quality.

2-(4-Tert-butylphenyl)piperidine;hydrochloride finds applications across various fields:

- Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

- Coordination Chemistry: Acts as a ligand in coordination complexes.

- Pharmaceutical Development: Explored for its potential as an intermediate in drug synthesis.

- Specialty Chemicals Production: Utilized in creating specialty chemicals and materials .

Several compounds share structural similarities with 2-(4-Tert-butylphenyl)piperidine;hydrochloride. Here are some notable examples:

These compounds highlight the versatility of piperidine derivatives while showcasing the unique characteristics of 2-(4-Tert-butylphenyl)piperidine;hydrochloride, particularly its lipophilicity due to the tert-butyl group and its potential bioactivity.

Nucleophilic Substitution Strategies for Piperidine Core Formation

Nucleophilic substitution reactions provide a robust pathway for constructing the piperidine ring system. A common strategy involves displacing a leaving group from a cyclic intermediate with a nitrogen nucleophile. For example, 2-chloropyridine derivatives undergo ring expansion via nucleophilic attack by amines under catalyzed conditions. Scandium triflate (Sc(OTf)₃) has emerged as an effective catalyst for such transformations, facilitating the formation of six-membered piperidine rings with minimal byproducts.

Key steps include:

- Activation of a halogenated precursor (e.g., 2-chloro-1-(4-tert-butylphenyl)ethane) using Sc(OTf)₃ in dichloromethane at 0–25°C.

- Gradual addition of piperidine or its protected derivatives to initiate ring closure.

- Purification via flash chromatography with ethyl acetate/hexane gradients.

Reaction yields typically range from 65% to 78% depending on the steric hindrance of the tert-butyl group and the electronic nature of the leaving group.

Friedel-Crafts Alkylation for Aryl Group Incorporation

Friedel-Crafts alkylation enables direct attachment of the tert-butylphenyl moiety to the piperidine nitrogen. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the electrophilic substitution between tert-butylbenzene derivatives and piperidine intermediates.

A representative protocol involves:

- Dissolving 4-tert-butylbenzyl chloride (1.2 equivalents) in anhydrous dichloromethane.

- Adding AlCl₃ (1.5 equivalents) at −10°C to generate the reactive acylium ion.

- Introducing N-protected piperidine (1 equivalent) and stirring at 25°C for 12–24 hours.

This method achieves regioselectivity >90% for the para-substituted product, with yields enhanced by slow addition rates and rigorous exclusion of moisture.

Reductive Amination Pathways for Tert-butylphenyl Integration

Reductive amination offers a convergent route to assemble the target molecule by coupling tert-butylphenyl ketones with piperidine precursors. Sodium cyanoborohydride (NaBH₃CN) in methanol efficiently reduces the intermediate Schiff base under mild acidic conditions (pH 4–6).

Optimized conditions include:

- Condensing 4-tert-butylphenylacetone (1 equivalent) with piperidine (1.2 equivalents) in methanol at 25°C for 6 hours.

- Adding NaBH₃CN (1.5 equivalents) and stirring for an additional 12 hours.

- Isolating the product via extraction with dichloromethane and subsequent hydrochloride salt formation using gaseous HCl.

This method achieves yields of 70–85%, with purity >95% confirmed by nuclear magnetic resonance spectroscopy.

Classical Resolution Methods

The separation of enantiomers of 2-(4-tert-butylphenyl)piperidine hydrochloride presents significant challenges due to the structural characteristics of this nitrogen-containing heterocycle. Classical resolution approaches have been extensively developed for piperidine derivatives, with particular emphasis on crystallization-based methods and chromatographic techniques [1] [2].

Crystallization-Induced Dynamic Resolution represents one of the most effective approaches for large-scale enantiomer separation. Studies have demonstrated that racemic piperidine derivatives can be resolved through formation of diastereomeric salts with chiral acids, achieving enantiomeric excesses exceeding 98% with yields of 82-91% [3] . The process involves equilibration of the enantiomers in solution while selectively crystallizing one diastereomeric salt form, thereby driving the resolution to completion.

Diastereomeric Salt Formation using chiral resolving agents has proven particularly effective for piperidine derivatives. Research has shown that di-benzoyl-L-tartaric acid and (S)-mandelic acid can successfully resolve racemic ethyl nipecotate, yielding the (S)-enantiomer-enriched tartrate salt with greater than 98% enantiomeric excess [2]. The process demonstrates excellent scalability, with the ability to process multi-kilogram quantities while maintaining high stereochemical purity.

Chromatographic Resolution Methods

High-Performance Liquid Chromatography using chiral stationary phases has emerged as a powerful tool for analytical and preparative separation of piperidine enantiomers. Studies utilizing Chiralpak IA and Chiralpak IB columns have achieved resolution factors ranging from 1.89 to 15.86 for various piperidine-2,6-dione analogues [5] [6]. The immobilized polysaccharide-based stationary phases demonstrate superior performance compared to coated phases, offering enhanced stability and broader solvent compatibility.

Supercritical Fluid Chromatography provides significant advantages for piperidine enantiomer separation, particularly in terms of analysis speed and environmental sustainability. Research on paroxetine intermediates demonstrated that trans-3-ethoxycarbonyl-4-(4'-fluorophenyl)-1-methyl piperidine-2,6-dione could be resolved with baseline separation using supercritical carbon dioxide modified with 2-propanol, achieving resolution values of 15.86 [7]. The technique offers reduced solvent consumption and faster equilibration times compared to traditional liquid chromatography.

Simulated Moving Bed Chromatography represents the most advanced continuous separation technology for large-scale enantiomer purification. Studies have shown that SMB processes can achieve productivities up to 99 grams per liter of column volume per day while maintaining enantiomeric purities exceeding 95% [8] [9]. The technology offers significant advantages in terms of solvent consumption and operational efficiency compared to batch chromatographic processes.

Specialized Resolution Techniques

Cyclodextrin-Based Separations have demonstrated unique selectivity for piperidine derivatives. Research utilizing mono-2 and mono-6-O-pentenyl-β-cyclodextrin chiral stationary phases has shown differentiated enantioselectivities for piperidine-2,6-dione-related compounds [10]. The position of the pentenyl moiety on the cyclodextrin ring critically influences the chiral discrimination mechanism, with thioether and sulfone linkages providing distinct recognition patterns.

Membrane-Based Separations offer emerging opportunities for continuous enantiomer separation, particularly when combined with facilitated transport mechanisms. Although less developed for piperidine derivatives, the technique shows promise for future applications in pharmaceutical manufacturing.

Asymmetric Catalysis in Piperidine Ring Formation

Transition Metal-Catalyzed Approaches

Rhodium-Catalyzed Asymmetric Carbometalation has emerged as a highly effective method for the synthesis of enantioenriched 3-substituted piperidines from pyridine derivatives. Research has demonstrated that rhodium-catalyzed asymmetric reductive Heck reactions of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate provide 3-substituted tetrahydropyridines in excellent yields and enantioselectivities up to 99% [11] [12]. The process involves a three-step sequence: partial reduction of pyridine, asymmetric carbometalation, and final reduction to yield the desired piperidine products.

The mechanistic studies reveal that dihydropyridine substrates undergo regioselective carbometalation followed by protodemetalation, while dihydroquinoline-derived complexes exhibit 1,4-rhodium shifts before product formation. This methodology has been successfully applied to the formal synthesis of pharmaceutically relevant compounds including Preclamol and Niraparib [11].

Palladium-Catalyzed Hydroamination provides a complementary approach for the construction of chiral aminopiperidines. Studies have shown that palladium-catalyzed regioselective N-H insertion into the double bond of 1,2-dihydropyridine proceeds through cis addition, yielding products with high enantioselectivity [13] [14]. The methodology demonstrates broad substrate scope and functional group compatibility, making it suitable for the synthesis of diverse piperidine derivatives.

Copper-Catalyzed Protoborylation of dihydropyridines represents another valuable asymmetric approach. Research has demonstrated that copper-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines yields 3-boryl-tetrahydropyridines with high stereochemical control [15]. The resulting products serve as versatile intermediates for further functionalization and have been successfully applied to the synthesis of the antidepressant drug paroxetine.

Organocatalytic Methods

Chiral Phosphoric Acid Catalysis has proven highly effective for the asymmetric synthesis of piperidines through intramolecular cyclization reactions. Studies have shown that chiral phosphoric acid-catalyzed cyclization of unsaturated acetals proceeds through the formation of mixed chiral phosphate acetals, which undergo concerted, asynchronous displacement to yield piperidine products with excellent enantioselectivity [16]. The process achieves enantiomeric excesses up to 95% with yields of 62-88%.

The mechanism involves transacetalization followed by an unusual pathway where the chiral phosphoric acid forms a mixed acetal intermediate. This finding, supported by computational studies, provides new insights into the stereochemical control mechanisms in organocatalytic transformations. The methodology tolerates various protecting groups and substitution patterns, making it broadly applicable to piperidine synthesis.

Asymmetric Aza-Diels-Alder Reactions catalyzed by chiral organocatalysts provide access to complex piperidine structures. Research has demonstrated that organocatalyzed asymmetric aza-Diels-Alder reactions followed by iminium ion-induced cyclization can yield ring-fused piperidine derivatives with three continuous stereocenters in excellent stereoselectivity [17]. The one-pot protocol achieves high yields and excellent enantioselectivity while constructing complex molecular architectures.

Biocatalytic Approaches

Enzymatic Asymmetric Synthesis has gained significant attention for piperidine construction due to its mild reaction conditions and high selectivity. Studies have shown that imine reductases can catalyze the asymmetric reduction of cyclic imines to yield enantioenriched piperidines with excellent enantioselectivity [18]. The biocatalytic approach demonstrates broad substrate scope and can be integrated with other enzymatic transformations in cascade reactions.

Transaminase-Catalyzed Synthesis provides another powerful biocatalytic route. Research has demonstrated that transaminases can catalyze the asymmetric amination of cyclic ketones to yield chiral piperidines with high enantioselectivity [19]. The methodology offers advantages in terms of atom economy and environmental sustainability compared to traditional chemical approaches.

Dynamic Kinetic Resolution Approaches

Enzymatic Dynamic Kinetic Resolution

Biocatalytic Dynamic Kinetic Resolution has emerged as a powerful strategy for the synthesis of enantioenriched piperidines from racemic precursors. Research has demonstrated that enzyme-catalyzed dynamic kinetic resolution can achieve theoretical yields approaching 100% while maintaining excellent enantioselectivity [20] [18]. The process involves the rapid equilibration of substrate enantiomers coupled with selective enzymatic transformation of one enantiomer.

Studies utilizing imine reductases have shown that the dynamic kinetic resolution of chiral iminium intermediates can yield piperidine products with enantiomeric excesses up to 96% and yields of 73-88% [20]. The process involves in situ epimerization of the substrate enantiomers via enamine intermediates, enabling complete conversion of racemic starting materials to a single enantiomeric product.

Cascade Enzymatic Processes provide enhanced synthetic efficiency by combining multiple enzymatic transformations in a single reaction vessel. Research has demonstrated that 6-hydroxy-D-nicotine oxidase can be combined with imine reductases to achieve the dearomatization of activated pyridines followed by asymmetric reduction, yielding stereo-enriched piperidines with excellent selectivity [18].

Organocatalytic Dynamic Kinetic Resolution

N-Heterocyclic Carbene-Catalyzed DKR represents a significant advancement in organocatalytic methodology. Studies have shown that N-heterocyclic carbene catalysts can promote the dynamic kinetic resolution of racemic α-substituted β-keto esters, yielding highly substituted products with excellent enantioselectivity up to 99% [21]. The process relies on the rapid epimerization of substrate enantiomers under the basic conditions required for carbene generation.

The mechanism involves the formation of extended Breslow intermediates that undergo rapid equilibration between diastereomeric forms. The preferential reaction of one diastereomer, driven by favorable hydrogen bonding interactions, leads to highly enantioselective product formation. This methodology has been successfully applied to the synthesis of β-lactones and other heterocyclic compounds.

Chiral Phosphoric Acid-Mediated DKR provides complementary reactivity for different substrate classes. Research has demonstrated that chiral phosphoric acids can catalyze the dynamic kinetic resolution of various heterocyclic compounds through mechanisms involving oxocarbenium ion intermediates [16]. The high levels of stereochemical control achieved make this approach particularly valuable for complex molecule synthesis.

Metal-Catalyzed Dynamic Kinetic Resolution

Organolithium-Based DKR has been extensively studied for 2-substituted piperidines. Research has shown that 2-lithio-N-Boc-piperidine can undergo dynamic kinetic resolution in the presence of chiral ligands, achieving enantiomeric ratios up to 78:22 [22] [23]. The process involves the rapid equilibration of enantiomeric organolithium species coupled with selective electrophilic substitution.

The mechanism involves ligand exchange processes where chiral ligands selectively stabilize one enantiomer of the organolithium intermediate. Studies have demonstrated that the reaction is half-order in certain chiral ligands and second-order in achiral coordinating ligands such as TMEDA, indicating complex aggregation-deaggregation phenomena [24].

Transition Metal-Catalyzed DKR offers opportunities for broader substrate scope and milder reaction conditions. Research has shown that various transition metal catalysts can promote the dynamic kinetic resolution of organometallic piperidine intermediates, although this area requires further development for practical applications.

Crystallization-Induced Dynamic Resolution

Crystallization-Induced Dynamic Resolution combines the advantages of dynamic kinetic resolution with crystallization-based separations. Studies have demonstrated that racemic piperidine derivatives can be resolved through CIDR processes that achieve both high enantiomeric excess and excellent yields [3] . The process involves the equilibration of enantiomers in solution while selectively crystallizing one diastereomeric salt form.

Research on capromorelin synthesis has shown that CIDR of racemic 3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one using L-tartaric acid achieves diastereomeric excess of approximately 98% with chemical yields exceeding 85% [3]. The process demonstrates excellent scalability for industrial applications.

Mechanistic Considerations for CIDR processes involve the careful balance between racemization rates and crystallization kinetics. The success of the process depends on maintaining rapid substrate equilibration while achieving selective crystallization of the desired diastereomer. Temperature control and appropriate choice of resolving agent are critical factors for optimization.